Fenofibrate
Overview
Description
Fenofibrate is a lipid-regulating agent belonging to the fibrate class of medications. It is primarily used to treat abnormal blood lipid levels, including high cholesterol and triglycerides. This compound works by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. This compound is commonly prescribed to patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Mechanism of Action
Target of Action
Fenofibrate primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .
Mode of Action
This compound, a fibric acid derivative, elicits its lipid-modifying effect by activating PPARα . This activation induces the synthesis of apoproteins A-I and A-II . This compound also inhibits tumor necrosis factor-α (TNF-α)–induced vascular cell adhesion molecule (VCAM)-1 expression and C-reactive protein (CRP)–induced monocyte chemoattractant protein (MCP)-1 expression in endothelial cells .
Biochemical Pathways
This compound affects several biochemical pathways. It up-regulates the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This reduces oxidative stress damage and lipid accumulation in the liver . This compound also enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is a prodrug, meaning it is metabolized into its active form, fenofibric acid, in the body . The absorption of this compound is influenced by food intake. For instance, the absorption of this compound increases after food consumption .
Result of Action
The activation of PPARα by this compound leads to a decrease in low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol (HDL-C) in conditions such as hypercholesterolemia, dyslipidemia, and hypertriglyceridemia . This compound also reduces oxidative stress damage and lipid accumulation in the liver .
Action Environment
The action of this compound can be influenced by environmental factors such as diet. For instance, in a study involving hamsters fed a high-fat diet, this compound treatment significantly reduced serum lipid levels and altered the composition and metabolic pathways of gut microbiota . This suggests that the gut microbiota and diet can influence the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Fenofibrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily activates PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction leads to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation regulation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound enhances the expression of genes involved in fatty acid β-oxidation, leading to increased breakdown of fatty acids and reduced triglyceride levels. Additionally, this compound has been shown to inhibit the proliferation of glioma cells by activating PPARα and downregulating the expression of long noncoding RNA HOTAIR .
Molecular Mechanism
The molecular mechanism of this compound involves its activation of PPARα, which subsequently alters lipid metabolism. This compound binds to PPARα, inducing a conformational change that allows the receptor to heterodimerize with RXR. This complex then binds to PPREs in the promoter regions of target genes, leading to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation regulation. This compound also modulates the expression of genes involved in cellular stress pathways, such as oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound treatment leads to significant reductions in triglyceride and LDL-C levels within six months. Additionally, this compound has been observed to reduce C-reactive protein levels, indicating its anti-inflammatory effects. Long-term studies have demonstrated that this compound maintains its lipid-lowering effects and continues to modulate gene expression related to lipid metabolism and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice with non-alcoholic fatty liver disease (NAFLD), this compound administration at a dosage of 0.04 g/kg/day significantly improved liver function, reduced oxidative stress, and decreased lipid accumulation. Higher doses of this compound have been associated with increased expression of proinflammatory genes and exacerbation of interstitial fibrosis in aged rats .
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid β-oxidation, glycerophospholipid metabolism, and pyrimidine metabolism. It enhances the biosynthesis of unsaturated fatty acids and reduces glyoxylate and dicarboxylate metabolism. This compound also modulates the expression of genes related to lipid, energy, and amino acid metabolism, ultimately promoting a healthier metabolic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It is primarily metabolized in the liver, where it undergoes hydrolysis to form fenofibric acid, the active metabolite. Fenofibric acid is then conjugated with glucuronic acid and excreted in the urine. This compound’s distribution is influenced by its high protein-binding capacity, which allows it to be transported to various tissues, including the liver, heart, and kidneys .
Subcellular Localization
This compound’s subcellular localization is primarily in the nucleus, where it exerts its effects by activating PPARα. Upon activation, PPARα translocates to the nucleus and binds to PPREs in the promoter regions of target genes. This nuclear localization is essential for this compound’s ability to modulate gene expression and regulate lipid metabolism. Additionally, this compound has been shown to influence the subcellular localization of other proteins, such as FoxO1, which plays a role in cell cycle regulation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenofibrate is synthesized through the esterification of 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then purified through recrystallization to obtain this compound in its pure form .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Fenofibrate undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form fenofibric acid, which is its active metabolite.
Reduction: Reduction reactions are less common for this compound due to its stable ester structure.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products:
Fenofibric Acid: The primary product of this compound oxidation.
Various Derivatives: Products of substitution reactions, which may have different pharmacological properties.
Scientific Research Applications
Fenofibrate has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of esterification and lipid metabolism.
Biology: Research on this compound focuses on its effects on lipid metabolism and its role in regulating gene expression through PPARα activation.
Medicine: this compound is extensively studied for its therapeutic effects in treating hyperlipidemia, diabetic retinopathy, and cardiovascular diseases. .
Industry: this compound is used in the pharmaceutical industry for the development of lipid-regulating medications.
Comparison with Similar Compounds
Clofibrate: Another fibrate used to lower lipid levels, but less commonly prescribed due to its side effect profile.
Gemfibrozil: A fibrate with similar lipid-lowering effects but different pharmacokinetic properties.
Fenofibric Acid: The active metabolite of fenofibrate, used in some formulations for improved bioavailability
Uniqueness of this compound: this compound is unique in its ability to activate PPARα effectively, leading to significant improvements in lipid profiles. Its long half-life and once-daily dosing regimen make it a convenient option for patients. Additionally, this compound has shown benefits beyond lipid regulation, including potential protective effects against diabetic retinopathy and other microvascular complications .
Properties
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029874 | |
Record name | Fenofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fenofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L | |
Record name | Fenofibrate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Fenofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Fenofibrate activates peroxisome proliferator activated receptor alpha (PPARα), increasing lipolysis, activating lipoprotein lipase, and reducing apoprotein C-III. PPARα is a nuclear receptor and its activation alters lipid, glucose, and amino acid homeostasis. Activation of PPARα activates transcription of gene transcription and translation that generates peroxisomes filled with hydrogen peroxide, reactive oxygen species, and hydroxyl radicals that also participate in lipolysis. This mechanism of increased lipid metabolism is also associated with increased oxidative stress on the liver. In rare cases this stress can lead to cirrhosis and chronic active hepatitis., Fenofibrate is a synthetic ligand for the nuclear receptor peroxisome proliferator-activated receptor (PPAR) alpha and has been widely used in the treatment of metabolic disorders, especially hyperlipemia, due to its lipid-lowering effect. The molecular mechanism of lipid-lowering is relatively well defined: an activated PPARalpha forms a PPAR-RXR heterodimer and this regulates the transcription of genes involved in energy metabolism by binding to PPAR response elements in their promoter regions, so-called "trans-activation". In addition, fenofibrate also has anti-inflammatory and anti-athrogenic effects in vascular endothelial and smooth muscle cells. /There is/ limited information about the anti-inflammatory mechanism of fenofibrate; however, "trans-repression" which suppresses production of inflammatory cytokines and adhesion molecules probably contributes to this mechanism. Furthermore, there are reports that fenofibrate affects endothelial cells in a PPARalpha-independent manner. In order to identify PPARalpha-dependently and PPARalpha-independently regulated transcripts, ... microarray data from human endothelial cells treated with fenofibrate, and with and without siRNA-mediated knock-down of PPARalpha /were obtained/. ... Dynamic Bayesian transcriptome networks /were used/ to reveal PPARalpha-dependent and -independent pathways. Transcriptome network analysis identified growth differentiation factor 15 (GDF15) as a hub gene having PPARalpha-independently regulated transcripts as its direct downstream children. This result suggests that GDF15 may be PPARalpha-independent master-regulator of fenofibrate action in human endothelial cells., The effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor a (PPARa). Through this mechanism, fenofibrate increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of apoprotein C-III (an inhibitor of lipoprotein lipase activity). The resulting fall in triglycerides produces an alteration in the size and composition of LDL from small, dense particles (which are thought to be atherogenic due to their susceptibility to oxidation), to large buoyant particles. These larger particles have a greater affinity for cholesterol receptors and are catabolized rapidly. Activation of PPARa also induces an increase in the synthesis of apoproteins A-I, A-II and HDL-cholesterol., ... /This study/ investigated whether fenofibrate affects serum levels of retinol-binding protein-4 (RBP4), an adipocytokine that has recently been shown to link obesity and insulin resistance. Fenofibrate treatment significantly decreased serum RBP4 levels of dyslipidemic patients, which correlated with reduced body weight and increased insulin sensitivity. ... the effect of fenofibrate on RBP4 expression in obese rats /were also examined/. Fenofibrate greatly decreased RBP4 mRNA levels in adipose tissue but not in the liver, which correlated with decreased serum RBP4 levels and increased insulin sensitivity in obese rats. Consistent with a direct effect on RBP4 expression, fenofibrate treatment significantly reduced the mRNA expression levels of RPB4 in 3T3-L1 adipocytes. ... | |
Record name | Fenofibrate | |
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URL | https://www.drugbank.ca/drugs/DB01039 | |
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Record name | Fenofibrate | |
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Impurities |
(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page. | |
Record name | Fenofibrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropanol, White solid | |
CAS No. |
49562-28-9 | |
Record name | Fenofibrate | |
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Record name | Fenofibrate | |
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URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
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Melting Point |
79-82, 80-81 °C, 80.5 °C | |
Record name | Fenofibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01039 | |
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Record name | Fenofibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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